SC-52012 is classified as a monoclonal antibody specifically targeting Interleukin-1 beta. It is produced using hybridoma technology, which involves the fusion of myeloma cells with splenocytes from immunized mice. This process generates a stable cell line that produces large quantities of the desired antibody. The compound is utilized in various applications, including Western blotting, immunohistochemistry, and enzyme-linked immunosorbent assays (ELISA) to study inflammatory processes and immune responses in human tissues .
The synthesis of SC-52012 involves several critical steps:
This process requires precise control over conditions such as temperature, pH, and nutrient supply to maximize antibody yield and functionality.
The molecular structure of SC-52012 is characterized by its immunoglobulin G (IgG) framework, which consists of two heavy chains and two light chains linked by disulfide bonds. The variable regions of the antibody provide specificity for Interleukin-1 beta, while the constant regions determine its effector functions.
SC-52012 primarily functions through binding interactions rather than traditional chemical reactions. The binding of SC-52012 to Interleukin-1 beta inhibits its activity, thereby modulating inflammatory responses.
The mechanism of action for SC-52012 revolves around its ability to bind specifically to Interleukin-1 beta:
SC-52012 possesses several notable physical and chemical properties:
SC-52012 has a wide range of applications in scientific research:
The versatility and specificity of SC-52012 make it a valuable tool for researchers studying immune responses and developing potential therapeutic interventions targeting inflammatory processes .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2